(2-Chloroethyl)benzene
Overview
Description
(2-Chloroethyl)benzene is a chlorinated derivative of ethylbenzene, where one hydrogen atom in the ethyl group is replaced by a chlorine atom. This compound is not directly discussed in the provided papers, but its chemical relatives and synthesis methods can provide insights into its properties and potential synthesis routes.
Synthesis Analysis
The synthesis of chlorinated benzene derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of 1,2-bis(trimethylsilyl)benzene from 1,2-dichlorobenzene is achieved using a hybrid metal of Mg and CuCl in the presence of LiCl, which provides a high yield under mild conditions without requiring toxic reagents . This method could potentially be adapted for the synthesis of (2-Chloroethyl)benzene by using appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of chlorinated benzene derivatives is crucial for understanding their reactivity and physical properties. For example, the structural characterization of 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene was performed using X-ray crystallography and theoretical calculations, revealing a quasi-planar structure at the DFT level . Similar analytical techniques could be applied to (2-Chloroethyl)benzene to determine its molecular geometry and electronic structure.
Chemical Reactions Analysis
Chlorinated benzenes can undergo various chemical reactions. For instance, trans 1,2-dichloroethylene reacts with benzonitrile and other benzenoid compounds under photoreaction conditions to yield dichlorotricyclooctenes, which can further react to form cyclised products . The reactivity of (2-Chloroethyl)benzene could be explored in similar photochemical reactions to synthesize novel organic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated benzenes are influenced by their molecular structure. The formation of chlorinated benzenes and phenols was observed in reactions involving trichloroethylene and flyash, indicating that such compounds can be produced under certain thermal conditions . The properties of (2-Chloroethyl)benzene, such as boiling point, density, and reactivity, would likely be influenced by the presence of the chloroethyl group and could be studied using similar experimental setups.
Scientific Research Applications
Radical Formation in Organic Matrices
A study by Saito & Yoshida (1974) explored the formation of free radicals from (2-chloroethyl)benzene in γ-irradiated organic matrices. This research highlighted the transformation of phenetyl radical to α-methyl-benzyl radical, indicating interactions between radicals and chloride anions before complete dissociation.
Comparative Plasma Analysis
In 2005, Xuefeng & Zhen conducted experiments comparing the treatment of benzene and 2-chloroethyl ethyl sulfide (CEES) using pulse corona induced-plasma. This study provided insights into the similarities and differences in the treatment of these compounds, contributing to understanding plasma interactions with various chemicals.
Detection in Ambient Air
Ketkar et al. (1991) developed a highly sensitive method for detecting low proton affinity compounds in air, including 2-chloroethyl ethyl sulfide. The research, conducted using the Extrel API tandem mass spectrometric system, achieved a detection limit of 12.7 ppt for 2-chloroethyl ethyl sulfide, demonstrating the potential for monitoring air quality and detecting pollutants (Ketkar et al., 1991).
Lithiophenylalkyllithiums Reagents
Yus, Ramón, & Gómez (2002) studied the reaction of chloro-(2-chloroethyl)benzenes with lithium power and naphthalene, leading to the formation of diols after hydrolysis. This research expands the understanding of lithiophenylalkyllithiums, offering insights into the synthesis of new reagents with sp2- and sp3-hybridised remote carbanionic centres (Yus, Ramón, & Gómez, 2002).
Synthesis and Characterization of Hexaarylbenzenes
Suzuki, Segawa, Itami, & Yamaguchi (2015) advanced the field of chemical synthesis by developing a programmed synthesis of hexaarylbenzenes using C-H activation, cross-coupling, and [4+2] cycloaddition reactions. This method allowed for the isolation and characterization of hexaarylbenzenes with distinctive aryl substituents, expanding the possibilities in benzene derivative research (Suzuki et al., 2015).
Mechanism of Action
Target of Action
Benzene and its derivatives are known to interact with various cellular components, causing alterations in cellular function .
Mode of Action
Benzene derivatives typically undergo electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Benzene has been shown to alter gene expression and biochemical pathways in a dose-dependent manner
Pharmacokinetics
Its physical properties such as boiling point (82-84 °c/16 mmhg) and density (1069 g/mL at 25 °C) suggest that it may be readily absorbed and distributed in the body .
Result of Action
Benzene and its derivatives are known to cause various cellular changes, including alterations in gene expression
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Chloroethyl)benzene. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity. Moreover, occupational and environmental exposure to benzene has been associated with various health effects, suggesting that similar exposure to (2-Chloroethyl)benzene may also have health implications .
Safety and Hazards
properties
IUPAC Name |
2-chloroethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNZINNZIQVULG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060748 | |
Record name | 1-Chloro-2-phenylethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
198 °C | |
Record name | 2-Phenyl-1-chloroethane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8375 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble in water, Soluble in acetone, benzene, caron tetrachloride, chloroform | |
Record name | 2-Phenyl-1-chloroethane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8375 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.069 g/cu cm at 25 °C | |
Record name | 2-Phenyl-1-chloroethane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8375 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.69 mm Hg at 25 °C | |
Record name | 2-Phenyl-1-chloroethane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8375 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
(2-Chloroethyl)benzene | |
Color/Form |
Light red, clear liquid | |
CAS RN |
622-24-2, 1331-31-3 | |
Record name | Phenylethyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Chloro-2-phenylethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, chloroethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Chloroethyl)benzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27886 | |
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Record name | Benzene, (2-chloroethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Chloro-2-phenylethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-2-phenylethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.751 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PHENETHYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7T86VN1QZ | |
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Record name | 2-Phenyl-1-chloroethane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8375 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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